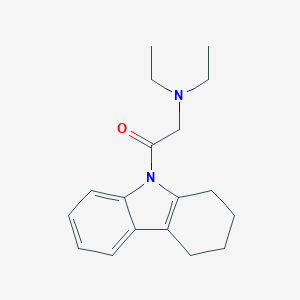
2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTB is a small molecule that belongs to the class of benzamides and has a molecular weight of 365.5 g/mol.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle progression, and signal transduction. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to have various biochemical and physiological effects on cells and organisms. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has also been shown to reduce inflammation in the brain by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to protect neurons from oxidative stress by activating the Nrf2/ARE pathway and reducing the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has several advantages for use in lab experiments. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide is a small molecule that can easily penetrate cell membranes and reach its target site. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide is stable and can be stored for long periods without degradation. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide can be easily synthesized in large quantities for use in high-throughput screening assays. However, 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide also has some limitations for use in lab experiments. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide may have off-target effects on other enzymes and proteins, which may complicate data interpretation. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide may also have low solubility in aqueous solutions, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide. One area of research is the development of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide in vivo. Further studies are needed to determine the optimal dosage and administration route of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide for therapeutic applications. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide may also have potential applications in other fields such as agriculture and environmental science, which require further investigation.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide involves the reaction of 3-bromoaniline with 1,1,3,3-tetramethylbutyl isocyanate in the presence of a base such as potassium carbonate. The resulting product is 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide, which is obtained by recrystallization from a suitable solvent. The synthesis method of 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and drug discovery. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain. 2-bromo-N-(1,1,3,3-tetramethylbutyl)benzamide has been used as a scaffold for the development of novel drug candidates due to its structural diversity and potential for target specificity.
Propriétés
Formule moléculaire |
C15H22BrNO |
|---|---|
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
2-bromo-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C15H22BrNO/c1-14(2,3)10-15(4,5)17-13(18)11-8-6-7-9-12(11)16/h6-9H,10H2,1-5H3,(H,17,18) |
Clé InChI |
DDDRVGVYZGDDCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1Br |
SMILES canonique |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)

